N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that likely contains a pyridine and pyrazine group, which are both aromatic heterocyclic compounds . Pyrazine derivatives have been used in the design of anti-tubercular agents .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds have been synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free .科学的研究の応用
Experimental and Theoretical Studies
The compound has been studied in the context of its synthesis and reaction mechanisms. For instance, Yıldırım et al. (2005) investigated the functionalization reactions of related carboxylic acids and acid chlorides with aminopyridine derivatives, providing insights into the synthesis and theoretical underpinnings of compounds like N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Novel Molecules
Moloney (2001) explored the synthesis of structurally related molecules for their potential as anti-inflammatory agents. This research highlights the broader implications of synthesizing novel molecules, which include compounds similar to this compound (Moloney, 2001).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is another area of research. Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, indicating the wide applicability of such compounds in creating diverse heterocyclic derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) conducted molecular docking and in vitro screening of synthesized compounds, demonstrating the potential of these molecules in biological applications. This study reflects the application of similar compounds in understanding molecular interactions (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antimicrobial Agents
Al-Salahi, Al-Omar, and Amr (2010) synthesized chiral linear and macrocyclic bridged pyridines, including compounds with similar structures, to evaluate their antimicrobial properties. This highlights the relevance of such compounds in developing new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).
作用機序
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target proteins or enzymes essential for the survival and replication of this bacterium.
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the suppression ofMycobacterium tuberculosis H37Ra .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication ofMycobacterium tuberculosis H37Ra .
Pharmacokinetics
The compound demonstrates potent suppression of pyocyanin, synergizes with aminoglycoside antibiotic tobramycin against pa biofilms, and is active against a panel of clinical isolates from bronchiectasis patients . This suggests that the compound has favorable pharmacokinetics and bioavailability.
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also have a similar effect.
特性
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCQCBNZXLJZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。